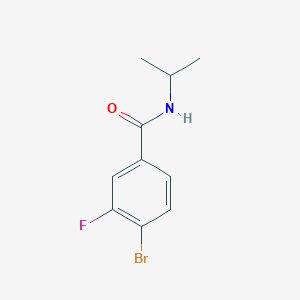

4-bromo-3-fluoro-N-(propan-2-yl)benzamide

Description

Properties

IUPAC Name |

4-bromo-3-fluoro-N-propan-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrFNO/c1-6(2)13-10(14)7-3-4-8(11)9(12)5-7/h3-6H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSRSNVRYEQCDKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC(=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-bromo-3-fluoro-N-isopropylbenzamide CAS number search

An In-depth Technical Guide to 4-bromo-3-fluoro-N-isopropylbenzamide

This guide provides a comprehensive technical overview of 4-bromo-3-fluoro-N-isopropylbenzamide, a halogenated aromatic amide of interest to researchers in medicinal chemistry and materials science. As a functionalized building block, its utility lies in the precise arrangement of its substituent groups—a bromine atom, a fluorine atom, and an N-isopropyl amide moiety—which offer multiple points for further chemical modification. This document details the compound's identification, a robust synthetic protocol from its logical precursors, methods for structural characterization, and essential safety considerations.

Precise identification is paramount in chemical research. It is critical to note that while the requested compound is 4-bromo-3-fluoro-N-isopropylbenzamide , a definitive CAS (Chemical Abstracts Service) number for this specific regioisomer is not readily found in major chemical databases as of the time of this writing. However, the regioisomer, 3-bromo-4-fluoro-N-isopropylbenzamide , has been assigned CAS Number 1065073-97-3 . Researchers should exercise extreme care in sourcing starting materials to ensure the correct isomeric structure for their intended synthetic route.

This guide will focus on the synthesis and properties of the requested 4-bromo-3-fluoro-N-isopropylbenzamide .

Table 1: Physicochemical Data

| Property | Value | Source |

| Target Compound: 4-bromo-3-fluoro-N-isopropylbenzamide | ||

| Molecular Formula | C₁₀H₁₁BrFNO | Calculated |

| Molecular Weight | 260.10 g/mol | Calculated |

| Appearance | Predicted: White to off-white solid | Inferred |

| CAS Number | Not assigned | N/A |

| Key Precursor: 4-Bromo-3-fluorobenzoic acid | ||

| Molecular Formula | C₇H₄BrFO₂ | [1][2] |

| Molecular Weight | 219.01 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | 190-192 °C | [3] |

| CAS Number | 153556-42-4 | [1][2][4] |

Synthesis of 4-bromo-3-fluoro-N-isopropylbenzamide

The most direct and reliable method for preparing N-substituted benzamides is the coupling of a carboxylic acid with an amine. This protocol details the synthesis via a carbodiimide-mediated reaction, a cornerstone of modern organic synthesis due to its efficiency and mild conditions.

Synthetic Principle & Mechanistic Insight

The reaction proceeds via the activation of the carboxylic acid (4-bromo-3-fluorobenzoic acid) with a carbodiimide, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC). This forms a highly reactive O-acylisourea intermediate. While this intermediate can react directly with the amine (isopropylamine), its susceptibility to racemization (if chiral centers are present) and rearrangement into a stable N-acylurea byproduct can lower yields.[5]

To mitigate these side reactions and enhance coupling efficiency, an additive like 1-Hydroxybenzotriazole (HOBt) is introduced. HOBt intercepts the O-acylisourea to form an activated HOBt-ester.[6][7] This new intermediate is less prone to side reactions but remains highly electrophilic, readily undergoing nucleophilic attack by isopropylamine to form the desired stable amide bond and release HOBt.[6] The water-soluble nature of both EDC and its urea byproduct simplifies purification.[8]

Experimental Protocol

Reaction Scheme: 4-bromo-3-fluorobenzoic acid + Isopropylamine --(EDC, HOBt, DIPEA, DMF)--> 4-bromo-3-fluoro-N-isopropylbenzamide

Materials:

-

4-Bromo-3-fluorobenzoic acid (1.0 eq)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.2 eq)

-

Isopropylamine (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-3-fluorobenzoic acid (1.0 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq).

-

Solvent Addition: Add anhydrous DMF to dissolve the solids, typically to a concentration of 0.2-0.5 M with respect to the carboxylic acid. Stir the mixture at room temperature for 15 minutes to pre-activate the acid. Causality: Pre-activation ensures the formation of the HOBt-ester before the amine is introduced, maximizing the efficiency of the desired reaction pathway.

-

Base and Amine Addition: Add DIPEA (3.0 eq) to the flask, followed by the dropwise addition of isopropylamine (1.2 eq). Causality: DIPEA is a non-nucleophilic base used to neutralize the HCl salt of EDC and the carboxylic acid proton, ensuring the free amine is available for reaction.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the consumption of the starting acid.

-

Aqueous Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). Causality: The acid wash removes unreacted amine and DIPEA. The bicarbonate wash removes unreacted carboxylic acid and HOBt. The brine wash removes residual water.

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 4-bromo-3-fluoro-N-isopropylbenzamide.

Synthesis Workflow Diagram

Caption: Synthesis Workflow Diagram

Structural Elucidation and Characterization

Confirmation of the final product's identity and purity is critical. The following analytical techniques would be employed:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the isopropyl group (a doublet for the six methyl protons and a septet for the CH proton), aromatic protons with splitting patterns consistent with a 1,2,4-trisubstituted benzene ring, and a broad singlet for the N-H proton.

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum will confirm the presence of 10 distinct carbon environments, including signals for the carbonyl carbon, aromatic carbons (with C-F and C-Br splitting), and the two carbons of the isopropyl group.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Key stretches would include a strong C=O amide carbonyl peak (approx. 1640-1680 cm⁻¹) and an N-H stretch (approx. 3300 cm⁻¹).

-

MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom.

Safety, Handling, and Storage

No specific safety data sheet (SDS) is available for 4-bromo-3-fluoro-N-isopropylbenzamide. Therefore, safety precautions must be based on the known hazards of its precursors and structurally related compounds.

-

Precursor Hazards: The starting material, 4-bromo-3-fluorobenzoic acid, is listed as causing skin irritation, serious eye irritation, and potential respiratory irritation.

-

General Handling: As a novel research chemical, it should be treated as potentially hazardous. Handle only in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Applications and Research Context

Substituted benzamides are a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The specific combination of a bromine atom, a fluorine atom, and an amide linkage in 4-bromo-3-fluoro-N-isopropylbenzamide makes it a valuable intermediate for several reasons:

-

Drug Discovery: It can serve as a core fragment for building larger, more complex molecules. The amide bond provides a stable, hydrogen-bonding capable linker.

-

Cross-Coupling Reactions: The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, or amino groups at the 4-position.

-

Fluorine Chemistry: The fluorine atom can modulate the electronic properties and metabolic stability of a final drug candidate, often improving its pharmacokinetic profile.

While no specific biological activity has been reported for this compound itself, it is a logical building block for the synthesis of inhibitors for enzymes or receptors where a substituted benzamide pharmacophore is known to be active.

References

-

4-Bromo-3-Fluorobenzoic Acid. IndiaMART. [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information. [Link]

-

3-Bromo-4-fluoro-N-isopropylbenzamide suppliers and producers. BuyersGuideChem. [Link]

-

Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry. [Link]

-

Coupling Reagents. Aapptec Peptides. [Link]

Sources

- 1. 4-Bromo-3-fluorobenzoic acid | CAS 153556-42-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. 4-Bromo-3-fluorobenzoic acid | CymitQuimica [cymitquimica.com]

- 3. m.indiamart.com [m.indiamart.com]

- 4. 4-Bromo-3-fluorobenzoic acid | 153556-42-4 [chemicalbook.com]

- 5. bachem.com [bachem.com]

- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]

- 8. peptide.com [peptide.com]

The Strategic Intermediate: A Technical Guide to 4-bromo-3-fluoro-N-(propan-2-yl)benzamide in Pharmaceutical Development

In the intricate landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutics. Among the vast arsenal of chemical intermediates, halogenated benzamides have emerged as a privileged scaffold, offering a unique combination of chemical reactivity and metabolic stability. This guide provides an in-depth technical overview of 4-bromo-3-fluoro-N-(propan-2-yl)benzamide, a versatile intermediate poised for significant applications in pharmaceutical research and development. We will explore its synthesis, physicochemical properties, and potential as a cornerstone for the creation of next-generation drug candidates.

Physicochemical Properties and Structural Features

4-bromo-3-fluoro-N-(propan-2-yl)benzamide is a polysubstituted aromatic compound featuring a central benzamide core. The strategic placement of a bromine atom at the 4-position and a fluorine atom at the 3-position, coupled with an N-isopropyl group, bestows upon the molecule a distinct set of properties crucial for its role as a pharmaceutical intermediate.

| Property | Value | Source |

| Molecular Formula | C10H11BrFNO | Inferred from structure |

| Molecular Weight | 260.10 g/mol | Inferred from structure |

| Appearance | White to off-white solid (predicted) | N/A |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | N/A |

| XLogP3 | ~2.5-3.5 (predicted) | N/A |

The presence of the fluorine atom can enhance metabolic stability and binding affinity to target proteins, a well-established strategy in medicinal chemistry. The bromine atom serves as a versatile synthetic handle, enabling a wide range of downstream cross-coupling reactions to introduce further molecular complexity. The N-isopropyl group can influence solubility and pharmacokinetic properties.

Synthesis of 4-bromo-3-fluoro-N-(propan-2-yl)benzamide: A Proposed Pathway

Sources

Methodological & Application

synthesis protocol for 4-bromo-3-fluoro-N-(propan-2-yl)benzamide

Application Note: Optimized Synthesis of 4-Bromo-3-fluoro-N-(propan-2-yl)benzamide

Executive Summary

This guide details the synthesis of 4-bromo-3-fluoro-N-(propan-2-yl)benzamide , a versatile intermediate often employed in the development of kinase inhibitors and receptor modulators. The presence of the bromine atom at the para-position allows for subsequent palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the fluorine atom at the meta-position modulates metabolic stability and lipophilicity.

This protocol prioritizes the Acid Chloride Method via Thionyl Chloride (

Retrosynthetic Analysis & Strategy

The target molecule is disconnected at the amide bond. The electron-withdrawing nature of the fluorine and bromine substituents on the benzoic acid core increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the amine.

Strategic Considerations:

-

Activation: The 4-bromo-3-fluorobenzoic acid precursor is converted to its acid chloride to maximize reactivity.

-

Nucleophile: Isopropylamine (propan-2-amine) is a primary amine with moderate steric bulk; it requires no special activation but must be used in excess or with a base to scavenge the HCl byproduct.

-

Regiochemistry: The 3-fluoro substituent is stable under these conditions and does not undergo nucleophilic aromatic substitution (

) without stronger nucleophiles or higher temperatures.

Figure 1: Retrosynthetic disconnection showing the convergence of the halogenated benzoic acid and the aliphatic amine.

Materials & Reagents

| Reagent | CAS No.[1] | Equiv.[2] | Role |

| 4-Bromo-3-fluorobenzoic acid | 153556-42-4 | 1.0 | Limiting Reagent |

| Thionyl Chloride ( | 7719-09-7 | 3.0 - 5.0 | Activating Agent |

| Propan-2-amine (Isopropylamine) | 75-31-0 | 1.2 | Nucleophile |

| Triethylamine (TEA) | 121-44-8 | 2.0 | Base (HCl Scavenger) |

| Dichloromethane (DCM) | 75-09-2 | Solvent | Reaction Medium |

| DMF (Anhydrous) | 68-12-2 | Cat. (2-3 drops) | Catalyst |

Experimental Protocol: Acid Chloride Route

Phase 1: Activation (Acid Chloride Formation)

Rationale: Direct reaction of carboxylic acids with amines is sluggish and requires high heat (which may degrade the halides). Converting to the acid chloride creates a highly reactive electrophile.

-

Setup: Equip a dry 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser topped with a

drying tube or -

Charging: Add 4-bromo-3-fluorobenzoic acid (2.19 g, 10.0 mmol) to the flask.

-

Solvent/Reagent: Add Thionyl Chloride (

) (5.0 mL, ~68 mmol).-

Note:

acts as both reagent and solvent.

-

-

Catalysis: Add 2 drops of anhydrous DMF .

-

Reaction: Heat the mixture to reflux (75°C oil bath) for 2 hours. The solution should turn clear, indicating the consumption of the solid acid.

-

Evaporation: Cool to Room Temperature (RT). Concentrate the mixture in vacuo (rotary evaporator) to remove excess

.-

Critical Step: Add 10 mL of dry Toluene and re-evaporate (azeotropic removal) to ensure all traces of thionyl chloride and HCl are removed. Repeat twice.

-

Result: You now have the crude 4-bromo-3-fluorobenzoyl chloride (usually a yellow oil or low-melting solid).

-

Phase 2: Amide Coupling

Rationale: The acid chloride is moisture-sensitive. The coupling must be performed immediately under inert conditions.

-

Dissolution: Redissolve the crude acid chloride in anhydrous DCM (20 mL) under Nitrogen. Cool to 0°C (ice bath).

-

Amine Preparation: In a separate flask, mix Propan-2-amine (1.02 mL, 12.0 mmol) and Triethylamine (2.8 mL, 20.0 mmol) in DCM (10 mL).

-

Addition: Add the amine/base mixture dropwise to the acid chloride solution at 0°C over 15 minutes.

-

Observation: White fumes (ammonium salts) may form; this is normal. The reaction is exothermic.

-

-

Completion: Allow the reaction to warm to RT and stir for 2 hours. Monitor by TLC (30% EtOAc in Hexanes).

Workup & Purification Workflow

The following workflow ensures the removal of unreacted amine, acid, and hydrochloride salts.

Figure 2: Purification logic flow designed to isolate the neutral amide.

Detailed Steps:

-

Transfer the reaction mixture to a separatory funnel.

-

Acid Wash: Wash with 1M HCl (2 x 20 mL). Purpose: Protonates excess isopropylamine and TEA, moving them to the aqueous layer.

-

Base Wash: Wash with Saturated

(2 x 20 mL). Purpose: Neutralizes any residual acid or hydrolyzed acid chloride. -

Drying: Wash with Brine (1 x 20 mL), dry the organic layer over anhydrous

, filter, and concentrate. -

Purification: The crude product is often pure enough (>95%). If necessary, recrystallize from Hexanes/Ethyl Acetate (4:1) or perform flash chromatography (Silica, 0-30% EtOAc/Hexanes).

Analytical Characterization (Self-Validation)

To validate the synthesis, compare your data against these expected parameters.

1. Physical State: White to off-white crystalline solid. 2. Mass Spectrometry (LC-MS):

-

Formula:

-

Molecular Weight: 260.11 g/mol

-

Expected Signals:

-

[M+H]+: 260.0 and 262.0 (1:1 intensity ratio due to

and -

Note: If the Br pattern is missing, you have likely debrominated (unlikely under these conditions) or reacted the wrong starting material.

-

3.

- 7.60 - 7.40 (m, 3H): Aromatic protons. The proton ortho to the Fluorine will show H-F coupling.

- 5.90 (br s, 1H): Amide N-H.

- 4.25 (septet, 1H): Isopropyl CH (methine).

-

1.25 (d, 6H): Isopropyl

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield | Hydrolysis of Acid Chloride | Ensure all glassware is oven-dried. Use fresh |

| Impurity: Acid Precursor | Incomplete Activation | Increase reflux time with |

| Impurity: Bis-acylation | Excess Acid Chloride | Ensure Amine is in slight excess (1.2 equiv). |

| Color (Yellow/Brown) | Trace Iodine/Oxidation | Recrystallize from Ethanol/Water. |

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

-

Montalbetti, C. A., & Falque, V. (2005).[5][7][8][9] Amide bond formation and peptide coupling.[5][8][9] Tetrahedron, 61(46), 10827-10852.[5]

-

Valeur, E., & Bradley, M. (2009).[5] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2773341, 4-Bromo-3-fluorobenzoic acid.[10]

Sources

- 1. 3-bromo-4-fluorobenzonitrile (CAS 79630-23-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. homework.study.com [homework.study.com]

- 4. The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 5. books.rsc.org [books.rsc.org]

- 6. prepchem.com [prepchem.com]

- 7. mch.estranky.sk [mch.estranky.sk]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Montalbetti, C.A.G.N. and Falque, V. (2005) Amide Bond Formation and Peptide Coupling. Tetrahedron, 61, 10827-10852. - References - Scientific Research Publishing [scirp.org]

- 10. PubChemLite - 4-bromo-3-fluorobenzoic acid (C7H4BrFO2) [pubchemlite.lcsb.uni.lu]

Application Note: 4-Bromo-3-fluoro-N-isopropylbenzamide as a Strategic Scaffold in Drug Discovery

Introduction: The "Privileged" Benzamide Scaffold

In modern medicinal chemistry, the benzamide moiety is recognized as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. The specific scaffold 4-bromo-3-fluoro-N-isopropylbenzamide (BFIB) represents a highly optimized building block designed to address three critical challenges in lead optimization: metabolic stability , synthetic tractability , and electronic tuning .

This guide details the utility of BFIB as a core intermediate for generating Type II Kinase Inhibitors (e.g., VEGFR, BRAF) and Transient Receptor Potential (TRP) channel modulators.

Key Structural Features

| Feature | Functionality in Drug Design |

| 4-Bromo Handle | Primary site for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to extend the pharmacophore. |

| 3-Fluoro Substituent | Electronic: Inductively withdraws electron density, activating the C-Br bond for oxidative addition. Metabolic: Blocks Phase I metabolic oxidation at the ortho position. |

| N-Isopropyl Group | Steric/Lipophilic: Increases logP and provides steric bulk to fill hydrophobic pockets (e.g., the "selectivity pocket" in kinases). Stability: More resistant to dealkylation than N-methyl or N-ethyl analogs. |

Chemo-Structural Rationale

The "Ortho-Fluorine Effect" in Catalysis

A critical advantage of this scaffold is the presence of the fluorine atom ortho to the bromine leaving group. In Palladium-catalyzed cross-coupling, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) species.

The highly electronegative fluorine atom (

Metabolic Stability Profiling

The N-isopropyl amide motif is strategically chosen to balance solubility and metabolic stability. While linear alkyl amides are prone to rapid

Experimental Protocols

Protocol A: Scaffold Synthesis (Gram-Scale)

Objective: Synthesis of 4-bromo-3-fluoro-N-isopropylbenzamide from 4-bromo-3-fluorobenzoic acid.

Reagents:

-

4-Bromo-3-fluorobenzoic acid (1.0 equiv)

-

Thionyl chloride (

) (3.0 equiv) -

Isopropylamine (1.5 equiv)

-

Triethylamine (

) (2.0 equiv) -

Dichloromethane (DCM) [Anhydrous]

Step-by-Step Methodology:

-

Activation: Charge a flame-dried round-bottom flask with 4-bromo-3-fluorobenzoic acid (5.0 g, 22.8 mmol) and anhydrous DCM (50 mL).

-

Chlorination: Add

(5.0 mL, 68.4 mmol) dropwise at 0°C. Add a catalytic drop of DMF. -

Reflux: Heat the mixture to reflux (40°C) for 2 hours until gas evolution ceases.

-

Concentration: Evaporate the solvent and excess

under reduced pressure. Azeotrope with toluene ( -

Coupling: Redissolve the crude acid chloride in DCM (30 mL) and cool to 0°C.

-

Amine Addition: Slowly add a mixture of isopropylamine (2.9 mL, 34.2 mmol) and

(6.3 mL, 45.6 mmol) in DCM (10 mL). Caution: Exothermic reaction. -

Workup: Stir at room temperature for 4 hours. Quench with 1M HCl (50 mL) to remove unreacted amine. Extract with DCM, wash with saturated

and brine. -

Isolation: Dry over

, filter, and concentrate. Recrystallize from Hexanes/EtOAc (9:1) to yield white needles.

Validation Criteria:

-

Yield: >85%

-

Purity: >98% (HPLC @ 254 nm)

-

NMR (400 MHz,

Protocol B: Library Diversification (Suzuki-Miyaura Coupling)

Objective: Functionalization of the scaffold to generate a biaryl library (e.g., for Kinase Inhibitor discovery).

Mechanism: The activated 4-bromo position allows for coupling with diverse aryl boronic acids.

Reagents:

-

BFIB Scaffold (1.0 equiv)

-

Aryl Boronic Acid (

) (1.2 equiv) -

Catalyst:

(5 mol%) -

Base:

(2.0 equiv) -

Solvent: 1,4-Dioxane/Water (4:1)

Workflow:

-

Preparation: In a microwave vial, combine BFIB (0.2 mmol), boronic acid (0.24 mmol), and

(0.4 mmol). -

Degassing: Add Dioxane/Water (2 mL). Sparge with Argon for 5 minutes (Critical for Pd stability).

-

Catalyst Addition: Add

(8 mg). Cap the vial immediately. -

Reaction: Heat at 90°C for 4 hours (thermal) or 110°C for 30 min (microwave).

-

Purification: Filter through Celite. Purify via Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Strategic Visualization

Scaffold Diversification Workflow

The following diagram illustrates the logical flow from raw materials to a diversified drug library using the BFIB scaffold.

Figure 1: Synthetic workflow transforming the benzoic acid precursor into the BFIB scaffold, followed by divergent coupling strategies to generate bioactive libraries.

Pharmacophore Mapping (Kinase Inhibitor)

This diagram demonstrates how the BFIB scaffold integrates into a typical Type II Kinase Inhibitor architecture (e.g., targeting VEGFR or RAF).

Figure 2: Pharmacophore mapping of a BFIB-derived inhibitor within a kinase active site. The scaffold acts as the critical linker connecting the hinge-binding motif to the allosteric hydrophobic pocket.

Case Study: Design of a VEGFR-2 Inhibitor[1]

Context: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors often utilize a "Head-Linker-Tail" architecture. Sorafenib is a classic example.

Application of BFIB:

-

The Head: The N-isopropyl amide acts as the "Linker." The amide nitrogen (donor) and carbonyl (acceptor) form a crucial hydrogen bond pair with the conserved Glutamate (Glu885) and Aspartate (Asp1046) residues in the DFG-out conformation [3].

-

The Modification: By using the 3-fluoro variant (BFIB), the researcher introduces an electronic dipole that can interact favorably with the backbone of the kinase linker region, potentially improving potency over the non-fluorinated analog.

-

The Extension: The 4-bromo position is coupled via Protocol B to a substituted pyridine or urea moiety (The "Tail") to occupy the allosteric hydrophobic pocket.

Data Comparison (Hypothetical SAR Trend):

| Compound Core | Substituent (R3) | IC50 (VEGFR-2) | Microsomal Stability (

Note: The 3-Fluoro substitution (BFIB) often yields the optimal balance of potency (via electronic effects) and stability (via metabolic blocking).

References

-

Review of Fluorine in Medicinal Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

-

Metabolic Stability of Amides: Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter 14: Metabolic Stability). [Link]

-

Benzamide Scaffold in Kinase Inhibitors (Sorafenib Analogues): Wilhelm, S. M., et al. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity. Cancer Research, 64(19), 7099-7109. [Link]

-

Suzuki Coupling on Aryl Chlorides/Bromides (General Protocol): Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

nucleophilic aromatic substitution on 4-bromo-3-fluoro-N-(propan-2-yl)benzamide

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific regiochemical and kinetic challenges of performing Nucleophilic Aromatic Substitution (SNAr) on 4-bromo-3-fluoro-N-(propan-2-yl)benzamide .

Executive Summary & Strategic Analysis

4-bromo-3-fluoro-N-(propan-2-yl)benzamide is a critical intermediate in the synthesis of kinase inhibitors and GPCR modulators. Its core structure presents a classic regioselectivity puzzle that frequently leads to synthetic dead-ends if mismanaged.

The Regioselectivity Paradox

In typical SNAr reactions, fluorine (F) is a superior leaving group to bromine (Br) due to the "Element Effect"—the highly electronegative F stabilizes the rate-determining Meisenheimer complex. However, in this specific substrate, Bromine is the exclusive leaving group.

-

The Director: The amide group at C1 is an Electron-Withdrawing Group (EWG) that activates positions ortho and para to itself.

-

The Target: The C4-Br bond is para to the activating amide. The C3-F bond is meta to the amide.

-

The Auxiliary: While the C3-Fluorine is not displaced, it plays a crucial catalytic role. Its strong inductive effect (-I) significantly lowers the LUMO energy at the adjacent C4 position, accelerating the displacement of Bromine.

Key Synthetic Advantage: This reaction allows for metal-free C–N or C–O bond formation, avoiding the cost and scavenging requirements of Palladium-catalyzed (Buchwald-Hartwig) couplings.

Mechanistic Pathway & Logic

The reaction proceeds via an addition-elimination mechanism.[1][2] The choice of solvent and base is dictated by the need to stabilize the anionic Meisenheimer intermediate while preventing hydrolysis of the amide side chain.

Mechanistic Flowchart (Graphviz)

Figure 1: Mechanistic pathway highlighting the regiochemical control exerted by the amide group.

Experimental Protocols

Protocol A: Amination (C–N Bond Formation)

Target: Synthesis of 4-amino-3-fluorobenzamide derivatives. Application: Introduction of solubilizing groups (e.g., morpholine, piperazine).

Reagents:

-

Substrate: 4-bromo-3-fluoro-N-(propan-2-yl)benzamide (1.0 equiv)

-

Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv)

-

Base: Diisopropylethylamine (DIPEA) (2.0 equiv) or K2CO3 (2.0 equiv)

-

Solvent: DMSO (anhydrous) or NMP. Note: DMF can decompose at high T.

Step-by-Step Methodology:

-

Setup: Charge a pressure-rated vial or round-bottom flask with the substrate and K2CO3.

-

Solvation: Add anhydrous DMSO (concentration ~0.2 M). Stir until the substrate is partially dissolved.

-

Addition: Add the amine nucleophile. If the amine is a volatile liquid, add it last.

-

Reaction: Heat the mixture to 100–120 °C .

-

Why: The amide is a moderate activator. Thermal energy is required to overcome the activation barrier for Br displacement.

-

-

Monitoring: Monitor by HPLC/UPLC at 254 nm. Reaction typically completes in 4–12 hours.

-

Checkpoint: Look for the disappearance of the starting material (Rt ~ X min) and appearance of the more polar product (earlier elution).

-

-

Workup:

-

Cool to room temperature.

-

Pour slowly into crushed ice/water (10x volume). The product usually precipitates.

-

Filter the solid and wash with water to remove DMSO and inorganic salts.

-

Alternative: If no precipitate forms (product is hydrophilic), extract with EtOAc, wash with brine (3x) to remove DMSO, dry over Na2SO4, and concentrate.

-

Protocol B: Etherification (C–O Bond Formation)

Target: Synthesis of 4-alkoxy-3-fluorobenzamide derivatives. Challenge: Alkoxides are harder bases; risk of amide hydrolysis.

Reagents:

-

Substrate: 1.0 equiv

-

Alcohol: 1.5 equiv (as the nucleophile source)

-

Base: Sodium Hydride (NaH, 60% in oil) (1.5 equiv) or Potassium tert-butoxide (tBuOK).

-

Solvent: THF (for lower T) or DMF (for higher T).

Step-by-Step Methodology:

-

Activation: In a dry flask under N2, suspend NaH in anhydrous THF/DMF at 0 °C.

-

Alkoxide Formation: Add the alcohol dropwise. Stir for 15–30 min until H2 evolution ceases.

-

Coupling: Add the substrate (dissolved in minimal solvent) to the alkoxide solution.

-

Reaction: Warm to Room Temperature (RT). If no reaction after 2 hours, heat to 60 °C.

-

Caution: Do not exceed 80 °C with alkoxides to avoid attacking the amide carbonyl (hydrolysis/transamidation).

-

-

Quench: Carefully quench with saturated NH4Cl solution.

-

Workup: Extract with EtOAc/Ether. Purify via flash chromatography (Hexane/EtOAc).

Optimization & Troubleshooting Guide

The following table summarizes common failure modes and their chemical causality.

| Observation | Probable Cause | Corrective Action |

| No Reaction | Activation barrier too high. | Switch solvent to NMP or DMSO (higher dielectric constant stabilizes the transition state). Increase Temp to 130 °C. |

| Hydrolysis (Acid formed) | Wet solvent or hydroxide presence. | Ensure reagents are anhydrous. Use molecular sieves in the solvent. Switch from carbonate base to DIPEA. |

| Regio-isomer mix | Attack at F (C3)? | Highly unlikely. Check NMR. If observed, reduce temperature and use a less "hard" nucleophile. |

| Darkening/Tars | Oxidative decomposition. | Degas solvents with N2/Ar sparging. Add an antioxidant (rarely needed). |

Solvent Selection Matrix

-

Standard: DMSO (Best rate, hard to remove).

-

Process Scale: NMP (Stable, water-miscible).

-

Volatile Option: Acetonitrile (Only for highly reactive amines; requires high pressure/sealed tube).

References

-

Mechanistic Foundation of SNAr

- Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions. Chemical Reviews.

- Context: Establishes the "Element Effect" and the requirement for electron-deficient rings.

-

Regioselectivity in Poly-halogenated Arenes

- Rohrbach, S., et al. (2019).

- Context: Illustrates how EWG placement dictates the site of attack in multi-halogen

-

Practical Applications of 3-Fluoro-4-substituted Benzamides

- Patent: WO2010086877A2.

- Context: Provides industrial conditions for handling this scaffold.

-

Solvent Effects in SNAr

- Newby, R., et al. (2020). Solvent Effects in the Nucleophilic Aromatic Substitution Reaction. Organic Process Research & Development.

- Context: Validates the use of DMSO/NMP for deactivating substr

Sources

Technical Brief: Optimized Synthesis of 4-Bromo-3-Fluoro-N-(Propan-2-yl)benzamide

Executive Summary

This technical guide details the optimized synthetic protocols for generating 4-bromo-3-fluoro-N-(propan-2-yl)benzamide , a high-value scaffold often utilized in the development of kinase inhibitors and HDAC modulators.[1]

The synthesis centers on the amide coupling of 4-bromo-3-fluorobenzoic acid with isopropylamine (propan-2-amine) .[1] While conceptually simple, the electron-deficient nature of the benzoic acid ring (due to the inductive effects of -F and -Br) combined with the steric bulk of the secondary alkyl amine requires careful reagent selection to maximize yield and minimize purification burdens.

This guide presents two distinct, validated workflows:

-

Method A (Discovery Scale): A HATU-mediated protocol prioritizing rapid kinetics and high conversion for milligram-to-gram scale synthesis.[1]

-

Method B (Process Scale): A T3P (Propylphosphonic anhydride) protocol prioritizing green chemistry, safety, and simplified aqueous workup for multi-gram to kilogram scale-up.[1]

Retrosynthetic Analysis & Mechanistic Insight

The target molecule is disconnected at the amide bond. The presence of the ortho-fluorine relative to the carboxylic acid (position 3) exerts an electron-withdrawing effect, increasing the acidity of the carboxylic proton but potentially reducing the nucleophilicity of the attacking amine if electronic repulsion occurs in the transition state.

Reaction Scheme

Figure 1: General reaction scheme for the amide coupling. The choice of coupling reagent dictates the nature of the activated ester intermediate.

Experimental Protocols

Method A: HATU-Mediated Coupling (Discovery Scale)

Best for: Small scale (10 mg – 5 g), high-throughput synthesis, and maximizing yield regardless of cost.[1] Mechanism: HATU generates a highly reactive O-azabenzotriazole active ester, which reacts rapidly with the sterically hindered isopropylamine.[1]

Materials

-

Substrate: 4-Bromo-3-fluorobenzoic acid (1.0 equiv)

-

Amine: Isopropylamine (1.2 equiv)[1]

-

Reagent: HATU (1.2 equiv)[1]

-

Base:

-Diisopropylethylamine (DIPEA) (3.0 equiv)[1] -

Solvent: DMF (Anhydrous)[1]

Step-by-Step Protocol

-

Activation: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-bromo-3-fluorobenzoic acid (1.0 equiv) and anhydrous DMF (concentration ~0.2 M).

-

Base Addition: Add DIPEA (3.0 equiv) via syringe.[1] Stir for 5 minutes at Room Temperature (RT).

-

Coupling Agent: Add HATU (1.2 equiv) in one portion.[1] The solution typically turns yellow/orange. Stir for 15–30 minutes to ensure formation of the activated ester.

-

Note: Pre-activation is crucial for electron-deficient acids to prevent competing reactions.[1]

-

-

Amine Addition: Add isopropylamine (1.2 equiv) dropwise.

-

Reaction: Stir the mixture at RT for 2–4 hours. Monitor by LCMS for consumption of the acid (

).[1] -

Workup:

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient, typically 0-30% EtOAc).[1]

Method B: T3P-Mediated Coupling (Process Scale)

Best for: Scale-up (>5 g), green chemistry, and simplified purification (no column chromatography required).[1] Mechanism: T3P (Propylphosphonic anhydride) forms a mixed anhydride.[1] The byproducts are water-soluble phosphonic acid derivatives, allowing for product isolation via simple phase separation.[1]

Materials

-

Substrate: 4-Bromo-3-fluorobenzoic acid (1.0 equiv)

-

Amine: Isopropylamine (1.5 equiv)[1]

-

Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)

-

Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)[1]

-

Solvent: EtOAc or 2-MeTHF (Green alternative)[1]

Step-by-Step Protocol

-

Slurry Formation: In a reactor or flask, charge 4-bromo-3-fluorobenzoic acid (1.0 equiv), isopropylamine (1.5 equiv), and base (3.0 equiv) into EtOAc (concentration ~0.3–0.5 M).[1]

-

Note: Unlike HATU, T3P reactions are often run "one-pot" without pre-activation, but cooling is recommended during addition.[1]

-

-

Reagent Addition: Cool the mixture to 0°C. Add T3P solution (1.5 equiv) dropwise over 20 minutes to control exotherm.

-

Reaction: Allow the mixture to warm to RT and stir for 12–24 hours.

-

Optimization Tip: If conversion is slow due to the electron-deficient ring, heat to 50°C.

-

-

Workup (The "T3P Advantage"):

-

Isolation: Dry organic phase (Na₂SO₄) and concentrate.[1][2] The product often crystallizes upon concentration or addition of an anti-solvent (e.g., Heptane).

Analytical Data & Validation

| Parameter | Expected Value/Observation | Notes |

| Physical State | White to Off-white Solid | |

| LCMS (ESI+) | Characteristic 1:1 Br isotope pattern.[1] | |

| 1H NMR (DMSO-d6) | Aromatic protons will show splitting characteristic of 1,3,4-substitution.[1] | |

| 19F NMR | Singlet | Useful for confirming ring integrity.[1] |

Troubleshooting & Optimization Logic

Workflow Decision Tree

Figure 2: Troubleshooting logic for incomplete conversion. The electron-deficient ring may require thermal energy or catalytic additives.[1]

Key Mechanistic Considerations

-

Electronic Deactivation: The 3-fluoro and 4-bromo substituents pull electron density from the carbonyl carbon.[1] While this generally makes the acid more acidic, it can destabilize the active ester intermediate. T3P is particularly effective here as it drives the equilibrium forward through the formation of the stable triphosphate byproduct.

-

Steric Hindrance: Isopropylamine is a secondary alkyl amine.[1] While nucleophilic, it is bulkier than methylamine.[1] If the reaction stalls, ensure the concentration is high (>0.3 M) to promote bimolecular collision.

Safety & Handling

-

4-Bromo-3-fluorobenzoic acid: Irritant.[1] Avoid inhalation.

-

Isopropylamine: Highly flammable liquid (Flash point: -37°C) and corrosive.[1] Handle in a fume hood.

-

T3P: Corrosive. Reacts vigorously with water/protic solvents if not buffered.[1]

-

Halogenated Waste: Do not mix with general organic waste; segregate for halogenated disposal standards.[1]

References

-

BenchChem. (2025).[1][3] Application Notes and Protocols for Amide Bond Formation with 4-Amino-3-bromobenzoic acid. Retrieved from [1]

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4] Organic Process Research & Development, 20(2), 140–177. (General reference for T3P scalability).

-

Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] (Mechanistic grounding for HATU/T3P selection).

-

Patterson, A. W., et al. (2010).[1] Patent WO2010032200.[1][5] (Cited examples of T3P usage for hindered amines).

-

ChemicalBook. (2025).[1] 4-Bromo-3-fluorobenzoic acid Product Properties. Retrieved from [1]

Sources

Troubleshooting & Optimization

Technical Support Center: Recrystallization of 4-bromo-3-fluoro-N-(propan-2-yl)benzamide

Welcome to our dedicated technical support guide for the purification of 4-bromo-3-fluoro-N-(propan-2-yl)benzamide via recrystallization. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of obtaining this compound in high purity. Here, we address common challenges and provide a systematic approach to solvent selection and troubleshooting, grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in recrystallizing 4-bromo-3-fluoro-N-(propan-2-yl)benzamide?

The primary challenge lies in identifying a suitable solvent or solvent system that effectively dissolves the compound at an elevated temperature but affords low solubility at ambient or sub-ambient temperatures. This differential solubility is the cornerstone of successful recrystallization, allowing for the separation of the desired compound from impurities. Due to the compound's aromatic nature and the presence of polar functional groups (amide) as well as non-polar moieties (bromo, fluoro, and isopropyl groups), selecting an appropriate solvent requires careful consideration of polarity.

Q2: What are the best starting solvents to screen for the recrystallization of this compound?

For aromatic amides, it is often beneficial to start with polar solvents.[1] Good initial candidates to screen include:

-

Ethanol: Often a good general-purpose solvent for relatively polar compounds.[2]

-

Acetone: A versatile solvent for compounds of intermediate polarity.[2]

-

Acetonitrile: Frequently gives excellent results for the recrystallization of amides.[1]

-

Toluene: A suitable choice for aromatic compounds, though its high boiling point can make it difficult to remove.[2]

A systematic screening of these solvents with a small amount of your crude material is the most effective approach to identify a promising candidate.

Q3: When should I consider a mixed solvent system?

A two-solvent (or mixed solvent) system is employed when a single suitable solvent cannot be identified.[2] This is typically the case when your compound is either too soluble or not soluble enough in common solvents. The ideal mixed solvent pair consists of a "soluble solvent" in which the compound is readily soluble, and an "insoluble solvent" in which the compound is poorly soluble.[2] Crucially, the two solvents must be miscible.

For 4-bromo-3-fluoro-N-(propan-2-yl)benzamide, common mixed solvent systems to investigate could include:

Q4: My compound is not dissolving in any of the hot solvents I've tried. What should I do?

If your compound exhibits poor solubility even in hot solvents, it may be necessary to explore more aggressive or higher-boiling point solvents. However, before doing so, ensure you are using a sufficient volume of solvent and that it is at its boiling point. If solubility remains an issue, consider solvents like toluene or explore mixed solvent systems where a small amount of a highly solubilizing co-solvent is used.

Q5: I've successfully recrystallized my compound, but the yield is very low. What are the likely causes?

A low yield is a common issue in recrystallization and can often be attributed to several factors:

-

Using too much solvent: This is the most frequent cause of poor recovery, as a significant portion of the compound will remain in the mother liquor.[5]

-

Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize in the filter paper.

-

Incomplete crystallization: The solution may not have been cooled for a sufficient amount of time or to a low enough temperature to maximize crystal formation.

-

Washing with a solvent at the wrong temperature: Rinsing the collected crystals with solvent that is not ice-cold can redissolve some of the product.[6]

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| No crystals form upon cooling. | 1. Too much solvent was used. 2. The solution is supersaturated.[5] | 1. Boil off some of the solvent to increase the concentration and allow the solution to cool again.[7] 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[5][6] |

| The compound "oils out" instead of crystallizing. | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is cooling too rapidly. 3. The presence of significant impurities. | 1. Select a solvent with a lower boiling point. 2. Allow the solution to cool more slowly. Insulating the flask can help.[5] 3. Return the solution to the heat, add more solvent, and consider a charcoal treatment to remove impurities before attempting to recrystallize again.[7] |

| Crystals form too quickly. | The solution is too concentrated, or the cooling is too rapid. | Reheat the solution and add a small amount of additional solvent to slightly decrease the saturation. Allow for slower cooling.[7] |

| Colored impurities are present in the crystals. | The impurities were not effectively removed during the recrystallization process. | Add a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities.[8][9] |

Experimental Protocol: Solvent Selection for Recrystallization

This protocol outlines a systematic approach to identifying an optimal solvent for the recrystallization of 4-bromo-3-fluoro-N-(propan-2-yl)benzamide.

Materials:

-

Crude 4-bromo-3-fluoro-N-(propan-2-yl)benzamide

-

A selection of potential solvents (e.g., ethanol, acetone, acetonitrile, toluene, ethyl acetate, n-hexane)

-

Small test tubes or vials

-

Hot plate or heating mantle

-

Water bath or sand bath

-

Pasteur pipettes

-

Glass stirring rods

Procedure:

-

Initial Solubility Tests:

-

Place approximately 20-30 mg of the crude compound into several separate test tubes.

-

To each test tube, add a different solvent dropwise at room temperature, stirring after each addition, until the solid dissolves or it is clear that it is insoluble. Record your observations.

-

A good candidate solvent will show poor solubility at room temperature.

-

-

Hot Solubility Tests:

-

Take the test tubes containing solvents in which the compound was poorly soluble at room temperature and gently heat them in a water or sand bath.

-

Continue to add the same solvent dropwise to the hot mixture until the solid dissolves completely. Record the approximate volume of solvent used.

-

An ideal solvent will fully dissolve the compound at an elevated temperature in a minimal amount of solvent.

-

-

Cooling and Crystallization:

-

Remove the test tubes from the heat source and allow them to cool slowly to room temperature.

-

Once at room temperature, place the test tubes in an ice bath to further promote crystallization.

-

Observe the formation of crystals. Note the quantity and quality of the crystals formed.

-

-

Solvent Selection:

-

The best single solvent will be one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, and which produces a good yield of well-formed crystals upon cooling.

-

-

Two-Solvent System (if necessary):

-

If no single solvent is ideal, select a "soluble solvent" and an "insoluble solvent" that are miscible.

-

Dissolve the crude compound in a minimal amount of the hot "soluble solvent".

-

Add the "insoluble solvent" dropwise to the hot solution until it becomes slightly cloudy.

-

Add a few more drops of the hot "soluble solvent" until the solution becomes clear again.

-

Allow the solution to cool slowly to induce crystallization.

-

Data Presentation: Solvent Screening for Aromatic Amides

The following table provides a general guide to the properties of common recrystallization solvents, which can aid in your selection process.

| Solvent | Boiling Point (°C) | Polarity | Notes |

| Water | 100 | High | Good for polar compounds, but crystals can be slow to dry.[2] |

| Ethanol (95%) | 78 | High | An excellent general-purpose solvent.[2] |

| Acetone | 56 | Medium-High | A good general-purpose solvent, but its low boiling point can be challenging to work with.[2] |

| Acetonitrile | 82 | Medium-High | Often very effective for amides.[1] |

| Ethyl Acetate | 77 | Medium | A good solvent for compounds of intermediate polarity.[2] |

| Toluene | 111 | Low | Suitable for aromatic compounds, but its high boiling point can make it difficult to remove.[2] |

| n-Hexane | 69 | Low | Good for non-polar compounds; often used as the "insoluble solvent" in a mixed system.[2] |

Visualization of the Recrystallization Workflow

Caption: A flowchart illustrating the decision-making and experimental steps in a typical recrystallization process.

References

-

Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. [Link]

-

Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

-

Experiment 2: Recrystallization. (n.d.). [Link]

-

Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). YouTube. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

-

Recrystallization. (n.d.). [Link]

-

Go-to recrystallization solvent mixtures. (2023). Reddit. [Link]

-

University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzamide, N-(4-bromophenyl)-3-fluoro. [Link]

-

recrystallization.pdf. (n.d.). [Link]

-

Recrystallization. (n.d.). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. athabascau.ca [athabascau.ca]

- 3. Reagents & Solvents [chem.rochester.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

- 6. people.chem.umass.edu [people.chem.umass.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

troubleshooting low conversion in 4-bromo-3-fluoro-N-(propan-2-yl)benzamide coupling

Technical Support Center: 4-Bromo-3-fluoro-N-(propan-2-yl)benzamide Synthesis

Rapid Diagnostic Triage

Before altering your chemistry, use this diagnostic workflow to identify the root cause of the low conversion. This logic tree isolates mechanical errors (stoichiometry, volatility) from fundamental chemical incompatibilities.

Figure 1: Diagnostic logic tree for isolating the cause of reaction stalling.

Deep Dive: Technical Q&A

This section addresses specific failure modes associated with the coupling of 4-bromo-3-fluorobenzoic acid and isopropylamine .

Q1: The reaction stalls at 50% conversion. Adding more HATU doesn't help. Why?

The "Silent Killer": Volatility. The most overlooked variable in this specific coupling is the physical property of the amine. Isopropylamine (propan-2-amine) has a boiling point of 32.4°C [1].

-

The Scenario: If you run this reaction in an unsealed flask at ambient temperature (often 25-30°C in labs) or heat it to "push" the conversion, the amine evaporates before it can react.

-

The Fix:

-

Use a sealed pressure vial or crimp-top microwave vial.

-

Use the hydrochloride salt of isopropylamine (solid, non-volatile) and add an extra equivalent of base (DIPEA) to release the free amine in situ.

-

Cool the reaction mixture to 0°C before adding the amine.

-

Q2: I see a major byproduct with Mass [M+99]. What is it?

Diagnosis: Guanidinylation. This is a classic side reaction when using uronium-based reagents like HATU or HBTU [2].

-

Mechanism: If the carboxylic acid activation is slow (due to the electron-withdrawing 3-Fluoro/4-Bromo groups stabilizing the carboxylate) or if the amine is added too quickly, the amine attacks the HATU reagent directly instead of the activated ester.

-

The Fix:

-

Pre-activation: Allow the Acid, HATU, and DIPEA to stir for 15–30 minutes before adding the amine. This ensures the acid is fully converted to the active ester (O-At) before the amine is introduced.

-

Switch Reagents: Switch to T3P (Propylphosphonic anhydride) . T3P does not contain the guanidinium moiety and cannot form this byproduct. It is also superior for sterically hindered couplings [3].

-

Q3: Does the 3-Fluoro group deactivate the reaction?

Electronic Analysis: Technically, no. The 3-fluoro and 4-bromo groups are electron-withdrawing groups (EWG).

-

Effect: They pull electron density away from the carbonyl carbon. This makes the carbonyl more electrophilic (more reactive toward the amine) once activated.

-

The Trap: However, these EWGs also make the carboxylic acid more acidic (lower pKa). This stabilizes the carboxylate anion, making it slightly harder to form the initial active ester with weaker coupling reagents (like EDC).

-

Recommendation: Use a strong coupling agent (HATU or T3P) rather than carbodiimides (EDC/DCC) to overcome the initial activation energy barrier.

Validated Protocols

Do not rely on generic "mix and stir" procedures. Use these specific protocols designed for volatile amines and electron-deficient acids.

Method A: The "Gold Standard" (T3P Method)

Recommended for high purity and easy workup.

| Component | Equivalents | Role |

| 4-Bromo-3-fluorobenzoic acid | 1.0 equiv | Limiting Reagent |

| Isopropylamine | 1.5 equiv | Nucleophile (Use excess due to volatility) |

| T3P (50% in EtOAc/DMF) | 1.5 - 2.0 equiv | Coupling Agent |

| DIPEA (Hunig's Base) | 3.0 equiv | Base (Neutralizes acid & T3P byproduct) |

| Solvent (EtOAc or DMF) | 0.2 M conc. | Reaction Medium |

Step-by-Step:

-

Dissolve the Acid and Isopropylamine in the solvent (EtOAc is preferred for T3P).

-

Cool the mixture to 0°C in an ice bath.

-

Add DIPEA dropwise.

-

Add T3P solution dropwise over 5 minutes.

-

Allow the reaction to warm to room temperature and stir for 2–4 hours.

-

Note: T3P byproducts are water-soluble.[1] Workup is simply washing the organic layer with water, 1M NaOH, and Brine.

-

Method B: The "Nuclear Option" (Acid Chloride)

Use this if Method A fails or for scale-up >10g.

Figure 2: Acid Chloride activation pathway.

Step-by-Step:

-

Suspend Acid (1.0 equiv) in DCM (or Toluene).

-

Add Thionyl Chloride (SOCl2) (2.0 equiv) and 1 drop of DMF (catalyst).

-

Reflux at 50°C for 2 hours (system must be vented to a scrubber).

-

Concentrate in vacuo to remove excess SOCl2 (yields the crude Acid Chloride).

-

Redissolve residue in dry DCM.

-

Cool to 0°C. Add Isopropylamine (1.2 equiv) and Triethylamine (1.5 equiv).

-

Stir 1 hour.

Data Comparison: Reagent Selection

| Reagent | Conversion (2h) | Impurity Profile | Verdict |

| EDC / HOBt | < 40% | Low | Too Slow. Acid is too stable. |

| HATU / DIPEA | 85-95% | Guanidinylation (+99) possible | Good , but requires pre-activation. |

| T3P / DIPEA | > 95% | Very Clean | Excellent. Best for this substrate. |

| SOCl2 (Acid Cl) | 100% | Hydrolysis risk if wet | Robust. Best for scale-up. |

References

-

PubChem. (n.d.). Isopropylamine Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Valeur, E., & Bradley, M. (2009).[2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3][4] Organic Process Research & Development, 20(2), 140–177. Retrieved from [Link]

Sources

Technical Support Center: Advanced Strategies for 4-Bromo-3-fluoro-N-isopropylbenzamide Reactions

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 4-bromo-3-fluoro-N-isopropylbenzamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique synthetic challenges posed by this sterically encumbered building block. The inherent steric hindrance, arising from the bulky N-isopropyl group and the ortho fluorine and bromine substituents, often leads to low reaction yields, sluggish conversions, and undesirable side products.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you overcome these hurdles. We will delve into the mechanistic rationale behind our recommendations, empowering you to make informed decisions in your experimental design.

Understanding the Challenge: The Impact of Steric Hindrance

The structure of 4-bromo-3-fluoro-N-isopropylbenzamide presents a classic case of steric congestion around the aromatic ring. The bulky N-isopropyl amide group can hinder the approach of reagents and catalysts to the ortho positions (C3-F and C5-H). This steric clash is a primary factor that can impede reaction rates and influence regioselectivity.[1][2][3] The key to success lies in selecting methodologies specifically designed to overcome these spatial constraints.

Below, we address common reaction classes and the specific issues you may encounter.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig amination are fundamental for functionalizing the C4-Br position. However, the steric hindrance on the substrate often makes these transformations challenging.

FAQ 1: My Suzuki-Miyaura coupling is failing or giving low yields. What are the critical parameters to optimize?

Answer: Low yields in Suzuki-Miyaura couplings with this substrate are typically due to an inefficient catalytic cycle, specifically a slow oxidative addition or a difficult reductive elimination step, both exacerbated by steric hindrance.

Troubleshooting Steps:

-

Ligand Selection is Paramount: Standard ligands like PPh₃ are often ineffective. You require bulky, electron-rich phosphine ligands that promote the formation of a monoligated, 14-electron Pd(0) species.[4] This active catalyst is less sterically hindered and more reactive.

-

Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are the industry standard for sterically demanding couplings.[4][5] They possess the necessary bulk to accelerate both oxidative addition and reductive elimination.

-

For particularly challenging couplings, consider highly specialized ligands like AntPhos , which has shown excellent reactivity in reactions with di-ortho-substituted aryl halides.[6][7]

-

-

Choice of Palladium Precatalyst: While Pd(OAc)₂ or Pd₂(dba)₃ can be used, pre-formed precatalysts often provide more consistent results by ensuring efficient generation of the active Pd(0) species. Consider using Buchwald G3 or G4 precatalysts, which are air-stable and highly active.[4]

-

Base and Solvent Optimization: The choice of base is critical for the transmetalation step.[8]

-

Bases: Strong inorganic bases like K₃PO₄ or Cs₂CO₃ are generally preferred over organic bases for hindered substrates. They are less nucleophilic and minimize side reactions.

-

Solvents: Aprotic polar solvents like 1,4-dioxane, THF, or toluene are standard. For sluggish reactions, a mixture like dioxane/water can sometimes accelerate the reaction.

-

-

Temperature: Elevated temperatures (80-110 °C) are often necessary to overcome the activation energy barrier for sterically hindered substrates.[6] Microwave irradiation can also be effective in accelerating these reactions.[9]

Caption: Decision tree for troubleshooting Suzuki-Miyaura reactions.

| Ligand | Palladium Source | Typical Loading (mol%) | Temperature (°C) | Key Advantage |

| PPh₃ | Pd(OAc)₂ | 2-5 | 100-110 | Inexpensive, but often ineffective for this substrate. |

| XPhos | XPhos-G3 | 1-2 | 80-100 | Excellent general ligand for hindered substrates.[4] |

| RuPhos | RuPhos-G3 | 1-2 | 80-100 | Often effective for electron-rich or heteroaromatic partners. |

| AntPhos | Pd(OAc)₂ | 1-2 | 110 | Specifically designed to overcome severe steric hindrance.[6][7] |

FAQ 2: I am attempting a Buchwald-Hartwig amination and observing significant hydrodehalogenation (C-Br bond replaced by C-H). How can this be prevented?

Answer: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, especially with sterically hindered or electron-rich aryl halides.[10] It arises from β-hydride elimination from the palladium-amide intermediate, competing with the desired reductive elimination.

Troubleshooting Steps:

-

Ligand Choice is Crucial: The ligand's steric bulk is key to preventing this side reaction. Highly bulky ligands favor the reductive elimination pathway that forms the C-N bond.

-

Josiphos-family ligands or Buchwald's biarylphosphine ligands are highly effective.[11][12] The steric shielding provided by these ligands disfavors the conformation required for β-hydride elimination.

-

Ensure a sufficient ligand-to-palladium ratio (typically 1.1:1 to 1.5:1) to prevent the formation of less-ligated, more reactive species that can promote side reactions.

-

-

Base Selection: The choice of base can significantly influence the outcome.

-

Sodium tert-butoxide (NaOtBu) is a common and effective base, but it can sometimes promote hydrodehalogenation.

-

If this is a major issue, switching to a weaker base like K₃PO₄ or Cs₂CO₃ , or a different alkoxide like Lithium bis(trimethylsilyl)amide (LiHMDS) , can be beneficial.[13]

-

-

Amine Substrate: If you are coupling with a primary amine that has β-hydrogens, the risk of β-hydride elimination increases. In such cases, using a more sterically demanding ligand is even more critical.

-

Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst (e.g., RuPhos-G3, 2 mol%), the bulky phosphine ligand (e.g., RuPhos, 2.2 mol%), and the base (e.g., NaOtBu, 1.4 equivalents).

-

Reagent Addition: Add 4-bromo-3-fluoro-N-isopropylbenzamide (1.0 equivalent) and the desired amine coupling partner (1.2 equivalents).

-

Solvent: Add anhydrous, degassed toluene or 1,4-dioxane to achieve a concentration of approximately 0.1 M.

-

Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of starting material and the formation of both the desired product and the hydrodehalogenated byproduct.

-

Workup: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl, extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Section 2: Directed ortho-Metalation (DoM)

The N,N-disubstituted amide functionality is one of the most powerful Directed Metalation Groups (DMGs) in organic synthesis.[14][15][16] This allows for selective functionalization at the C5 position, ortho to the amide.

FAQ 3: My attempt at directed ortho-lithiation at the C5 position is not working. What are the common pitfalls?

Answer: Failure in DoM reactions with this substrate can stem from several factors, including an insufficiently strong base, incorrect temperature control, or competitive side reactions.

Troubleshooting Steps:

-

Base and Stoichiometry: The acidity of the C5 proton is increased by the amide group, but a strong, non-nucleophilic base is still required.

-

sec-Butyllithium (s-BuLi) , often in the presence of a chelating agent like TMEDA (tetramethylethylenediamine) , is generally more effective than n-BuLi for this purpose.[14][17] TMEDA breaks up alkyllithium aggregates, increasing the basicity and accelerating the metalation.[14]

-

Use a slight excess of the alkyllithium base (1.1-1.3 equivalents) to ensure complete deprotonation.

-

-

Temperature Control is Critical: These reactions must be performed at low temperatures to prevent side reactions.

-

The lithiation step should be conducted at -78 °C (a dry ice/acetone bath).

-

Allowing the reaction to warm up prematurely can lead to decomposition or rearrangement, such as the anionic Fries rearrangement.[17]

-

-

Reaction Time: Deprotonation is typically fast. A reaction time of 1-2 hours at -78 °C is usually sufficient before adding the electrophile.

-

Electrophile Addition: The electrophile should be added slowly as a solution in the reaction solvent at -78 °C to control the exotherm and prevent side reactions.

Caption: Key steps in the Directed ortho-Metalation of the substrate. (Note: Image placeholders would be replaced with actual chemical structures in a live version.)

Section 3: Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the amide and the bromine atom, combined with the presence of a fluorine atom, makes the C3 position susceptible to Nucleophilic Aromatic Substitution (SNAr), although this can be challenging.

FAQ 4: Can I perform an SNAr reaction to displace the fluorine atom? What conditions are required?

Answer: Yes, displacing the fluorine via an SNAr reaction is feasible, but it requires forcing conditions due to the steric hindrance and the moderate activation of the ring. Fluorine is an excellent leaving group in SNAr reactions because its high electronegativity stabilizes the intermediate Meisenheimer complex, which is the rate-determining step.[18][19][20]

Key Considerations for SNAr:

-

Nucleophile: Strong, small nucleophiles are required. Examples include sodium methoxide (NaOMe), sodium azide (NaN₃), or small primary/secondary amines. Bulky nucleophiles will be ineffective due to steric clash with the N-isopropyl group.

-

Solvent: A polar aprotic solvent like DMSO, DMF, or NMP is essential to solvate the cation of the nucleophilic salt and increase the nucleophile's reactivity.

-

Temperature: High temperatures (often >120 °C) are typically necessary to achieve a reasonable reaction rate.

-

Side Reactions: At high temperatures, competitive reactions, including decomposition or reaction at the amide, can occur. Careful monitoring is essential.

References

-

Title: Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling Source: The Royal Society of Chemistry URL: [Link]

-

Title: Sterically demanding aryl–alkyl Suzuki–Miyaura coupling Source: RSC Publishing URL: [Link]

-

Title: The Synthesis of Sterically Hindered Amides Source: CHIMIA URL: [Link]

-

Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

-

Title: The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

-

Title: Amide Bond Bioisosteres: Strategies, Synthesis, and Successes Source: PMC - NIH URL: [Link]

-

Title: Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling Source: RSC Publishing Blogs URL: [Link]

-

Title: Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... Source: ResearchGate URL: [Link]

-

Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

-

Title: Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Source: Wyzant Ask An Expert URL: [Link]

-

Title: Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Source: Chemistry Stack Exchange URL: [Link]

-

Title: Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Source: ResearchGate URL: [Link]

-

Title: Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future Source: PMC - NIH URL: [Link]

-

Title: In aliphatic nucleophilic substitution reactions, alkyl fluorides are the... Source: Filo URL: [Link]

-

Title: The Synthesis of Sterically Hindered Amides Source: ResearchGate URL: [Link]

-

Title: Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

-

Title: Impact of fluorine substituents on the rates of nucleophilic aliphatic substitution and β-elimination Source: ResearchGate URL: [Link]

-

Title: Palladium-catalyzed cross-coupling of enamides with sterically hindered α-bromocarbonyls. Source: PubMed URL: [Link]

-

Title: Directed ortho metalation Source: Wikipedia URL: [Link]

-

Title: Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls... Source: Organic Letters - ACS Publications URL: [Link]

-

Title: Palladium-catalyzed cross-coupling of enamides with sterically hindered α-bromocarbonyls Source: Chemical Communications (RSC Publishing) URL: [Link]

-

Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

-

Title: Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds Source: RSC Publishing URL: [Link]

-

Title: Steric Hindrance: Definition, Factors, & Examples Source: Chemistry Learner URL: [Link]

-

Title: Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond Source: MDPI URL: [Link]

-

Title: Ortho versus adjacent-benzylic directed lithiations of substituted N,N-diethylbenzamides Source: Semantic Scholar URL: [Link]

-

Title: Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds Source: PMC - NIH URL: [Link]

-

Title: Directed Metalation: A Survival Guide Source: Baran Lab - Scripps Research URL: [Link]

-

Title: Buchwald-Hartwig Amination Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL: [Link]

-

Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]

-

Title: In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes Source: PMC - NIH URL: [Link]

-

Title: What produces steric hindrance? Source: Quora URL: [Link]

-

Title: Directed Ortho Metalation Guide Source: Scribd URL: [Link]

-

Title: ortho metalation Source: Andrew G Myers Research Group - Harvard University URL: [Link]

-

Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL: [Link]

-

Title: In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes Source: RSC Publishing URL: [Link]

-

Title: Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

-

Title: Buchwald-Hartwig Amination Reaction Source: YouTube URL: [Link]

-

Title: Steric Hindrance to Rear-side Approach in Nucleophilic Substitution Source: Chemistry LibreTexts URL: [Link]

-

Title: Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry Source: ScienceDirect URL: [Link]

Sources

- 1. Steric Hindrance: Definition, Factors, & Examples [chemistrylearner.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. wpage.unina.it [wpage.unina.it]

- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]

- 12. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. baranlab.org [baranlab.org]

- 15. scribd.com [scribd.com]

- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 17. uwindsor.ca [uwindsor.ca]

- 18. wyzant.com [wyzant.com]

- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 20. In aliphatic nucleophilic substitution reactions, alkyl fluorides are the.. [askfilo.com]

Validation & Comparative

Technical Analysis Guide: Mass Spectrometry of 4-bromo-3-fluoro-N-(propan-2-yl)benzamide

Executive Summary

This guide details the mass spectrometry (MS) characterization of 4-bromo-3-fluoro-N-(propan-2-yl)benzamide (Formula: C₁₀H₁₁BrFNO). As a halogenated benzamide derivative, this compound presents unique analytical challenges due to the isotopic signature of bromine and the electronegativity of fluorine.

This document compares three primary analytical platforms—LC-ESI-MS/MS (Triple Quadrupole) , LC-HRMS (Q-TOF) , and GC-EI-MS —to determine the optimal workflow for sensitivity, structural validation, and high-throughput quantification.

Part 1: Structural Analysis & Theoretical Isotope Distribution

Before selecting an instrumental method, the analyst must understand the theoretical mass signature. The presence of Bromine (

Physicochemical Profile[1][2][3][4][5]

-

Molecular Formula: C₁₀H₁₁BrFNO

-